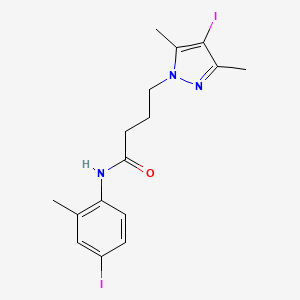
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound. It is characterized by the presence of iodine atoms and a pyrazole ring, which may impart unique chemical and biological properties. This compound could potentially be of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of iodine atoms: Iodination reactions using reagents like iodine or iodinating agents.
Amide bond formation: Coupling of the iodinated pyrazole with the appropriate amine or acid chloride under conditions such as the use of coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes considerations for yield, purity, cost-effectiveness, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE may undergo various types of chemical reactions, including:
Substitution reactions: Due to the presence of iodine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound may undergo oxidation or reduction under appropriate conditions.
Coupling reactions: The presence of aromatic rings may allow for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution reactions: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE could have several scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for drug development due to its unique structure.
Organic synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material science:
Mécanisme D'action
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-IODO-2-METHYLPHENYL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: can be compared with other iodinated aromatic compounds or pyrazole derivatives.
Unique Features: The presence of both iodine atoms and a pyrazole ring may impart unique reactivity and biological activity compared to similar compounds.
Highlighting Uniqueness
Iodine atoms: The iodine atoms may enhance the compound’s reactivity in substitution reactions.
Pyrazole ring: The pyrazole ring is a common motif in bioactive molecules, potentially contributing to its biological activity.
Propriétés
Formule moléculaire |
C16H19I2N3O |
|---|---|
Poids moléculaire |
523.15 g/mol |
Nom IUPAC |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide |
InChI |
InChI=1S/C16H19I2N3O/c1-10-9-13(17)6-7-14(10)19-15(22)5-4-8-21-12(3)16(18)11(2)20-21/h6-7,9H,4-5,8H2,1-3H3,(H,19,22) |
Clé InChI |
XFXDXEJEDTZQLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)NC(=O)CCCN2C(=C(C(=N2)C)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(methylsulfonyl)-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B11484398.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2-cyclohexyl-2,3-dihydro-5-(methoxymethyl)-7-methyl-1-(phenylmethyl)-](/img/structure/B11484413.png)
![1-(3,4-dichlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11484417.png)
![Propan-2-yl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11484420.png)
![2-[(2,3-Dimethylquinoxalin-6-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11484427.png)


![Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11484442.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484462.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)
